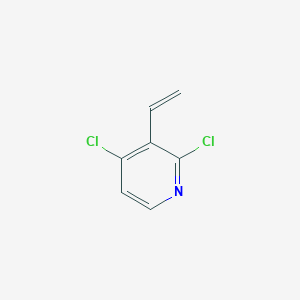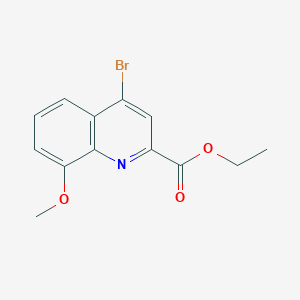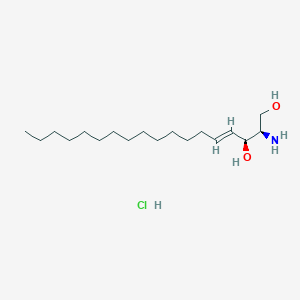
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-(dimethylamino)phenyl)methylene)-5-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-(dimethylamino)phenyl)methylene)-5-methyl- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrazol-3-one derivatives typically involves multi-step organic reactions. Common synthetic routes may include:
Condensation Reactions: Combining appropriate starting materials under controlled conditions to form the pyrazolone ring.
Acylation: Introducing the acetyl group through acylation reactions using reagents like acetic anhydride or acetyl chloride.
Substitution Reactions: Incorporating the chloro-indoloquinoxalinyl and dimethylaminophenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
化学反应分析
Types of Reactions
3H-Pyrazol-3-one derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify substituents on the pyrazolone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, metal catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.
科学研究应用
Chemistry: Used as intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Investigated for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agents for treating various diseases due to their bioactive properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 3H-Pyrazol-3-one derivatives involves interactions with specific molecular targets and pathways. These compounds may:
Bind to Enzymes: Inhibit or activate enzymes involved in biological processes.
Interact with Receptors: Modulate receptor activity to exert therapeutic effects.
Affect Cellular Pathways: Influence signaling pathways and gene expression to produce desired biological outcomes.
相似化合物的比较
Similar Compounds
3H-Pyrazol-3-one: The parent compound with a simpler structure.
Indoloquinoxaline Derivatives: Compounds with similar indoloquinoxaline moieties.
Dimethylaminophenyl Derivatives: Compounds featuring the dimethylaminophenyl group.
Uniqueness
The uniqueness of 3H-Pyrazol-3-one, 2,4-dihydro-2-((2-chloro-6H-indolo(2,3-b)quinoxalin-6-yl)acetyl)-4-((4-(dimethylamino)phenyl)methylene)-5-methyl- lies in its complex structure, which combines multiple bioactive moieties. This structural complexity may confer unique biological activities and chemical reactivity compared to simpler analogs.
属性
CAS 编号 |
119457-15-7 |
|---|---|
分子式 |
C29H23ClN6O2 |
分子量 |
523.0 g/mol |
IUPAC 名称 |
(4E)-2-[2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)acetyl]-4-[[4-(dimethylamino)phenyl]methylidene]-5-methylpyrazol-3-one |
InChI |
InChI=1S/C29H23ClN6O2/c1-17-22(14-18-8-11-20(12-9-18)34(2)3)29(38)36(33-17)26(37)16-35-25-7-5-4-6-21(25)27-28(35)32-23-13-10-19(30)15-24(23)31-27/h4-15H,16H2,1-3H3/b22-14+ |
InChI 键 |
MRODPMFPDKSGPO-HYARGMPZSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC=C(C=C2)N(C)C)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C(=O)CN3C4=CC=CC=C4C5=NC6=C(C=CC(=C6)Cl)N=C53 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





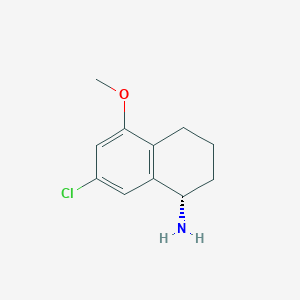
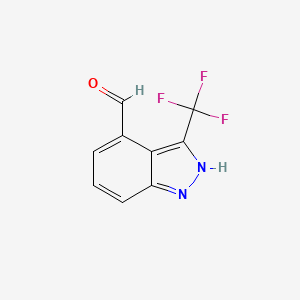
![(6-Chloro-[2,4'-bipyridin]-4-yl)methanol](/img/structure/B13127030.png)

![tert-butyl (1R,4R)-7-hydroxy-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13127058.png)

